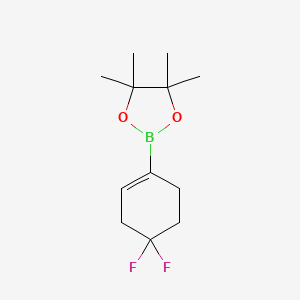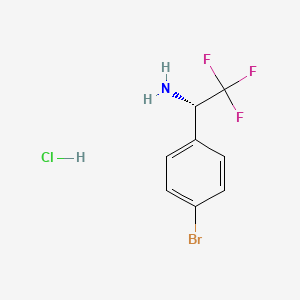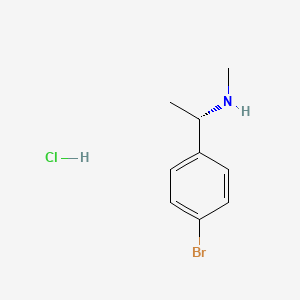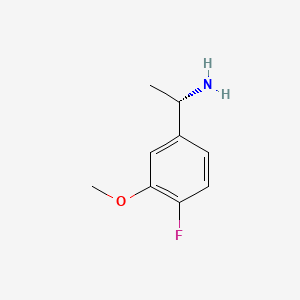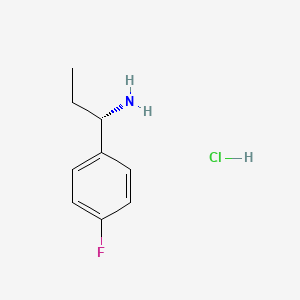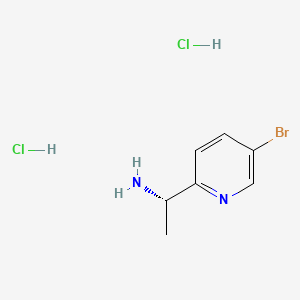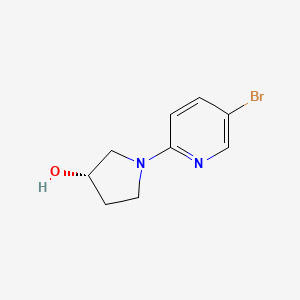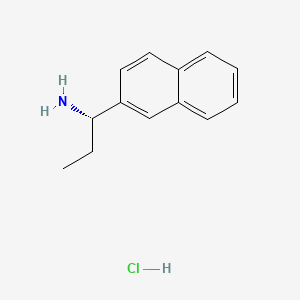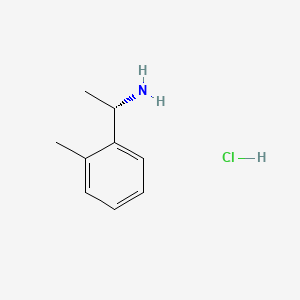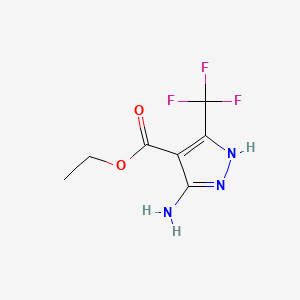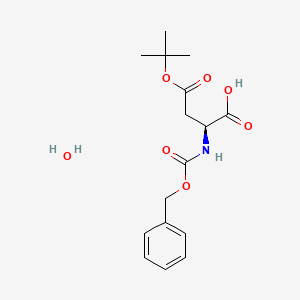![molecular formula C8H5F3N2 B592025 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-44-4](/img/structure/B592025.png)
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C6H4F3N . It belongs to the class of compounds known as trifluoromethylpyridines (TFMPs), which are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, including “6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemicals
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine: derivatives are prominently used in the agrochemical industry. The trifluoromethyl group enhances the biological activity of pyridines, making them effective for crop protection. For instance, Fluazifop-butyl , a derivative of this compound, was one of the first to be introduced to the market . Since then, over 20 new agrochemicals containing this motif have been named and utilized for pest control .
Pharmaceuticals
In the pharmaceutical sector, the unique physicochemical properties imparted by the fluorine atom combined with the pyridine structure have led to the development of several drugs. Currently, five pharmaceutical products containing the trifluoromethylpyridine moiety have been approved, with many more undergoing clinical trials . This compound’s derivatives are being explored for their potential in treating various diseases due to their pharmacological activities.
Animal Health Products
The veterinary industry also benefits from the applications of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine . Two veterinary products containing this structure have been granted market approval. The compound’s derivatives are used to create medications that improve the health and well-being of animals .
Antimicrobial Agents
Research has been conducted to explore the antimicrobial potential of pyridine derivatives. These compounds have shown promise in inhibiting the growth of various microbial strains, which could lead to the development of new antimicrobial agents .
Antifungal Applications
Derivatives of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine have been tested for their antifungal activities against a range of fungi such as Botryosphaeria dothidea and Sclerotinia sclerotiorum . These studies are crucial for the development of new antifungal agents that could be used in agriculture and medicine .
Synthesis of Chemical Intermediates
This compound is also used as an intermediate in the synthesis of various crop-protection products. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine is a derivative that’s in high demand as an intermediate for synthesizing several agrochemicals .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on the specific derivative and its application .
Mode of Action
Trifluoromethylpyridines, in general, are believed to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest metabolism or signaling.
Result of Action
The use of trifluoromethylpyridines in the agrochemical industry suggests that they may have effects on pest organisms .
Action Environment
As an agrochemical, its effectiveness may be influenced by factors such as temperature, ph, and presence of other chemicals .
properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)5-3-7-6(13-4-5)1-2-12-7/h1-4,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLPVLYYZMPXBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676831 |
Source


|
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1190311-44-4 |
Source


|
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

